molecular formula C18H28N2O3 B2601677 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide CAS No. 1396886-20-6

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide

Cat. No.: B2601677
CAS No.: 1396886-20-6
M. Wt: 320.433
InChI Key: QXACZJPIWFZQGF-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a hydroxy group and a mesityl group attached to an oxalamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with mesityl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The mesityl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted mesityl derivatives.

Scientific Research Applications

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the mesityl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide
  • N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide
  • N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide

Uniqueness

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-11-9-12(2)15(13(3)10-11)20-17(23)16(22)19-8-7-14(21)18(4,5)6/h9-10,14,21H,7-8H2,1-6H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXACZJPIWFZQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC(C(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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